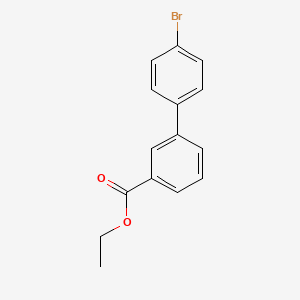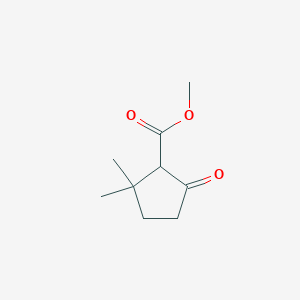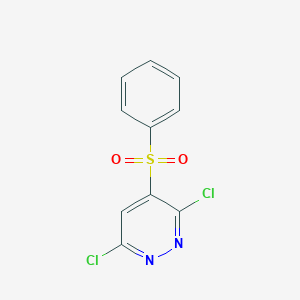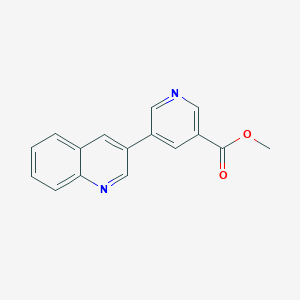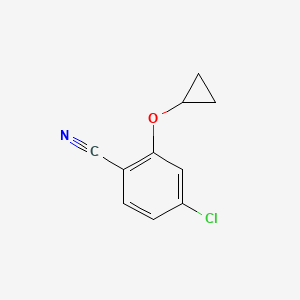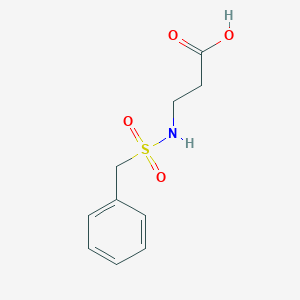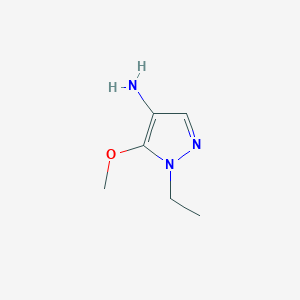![molecular formula C6H3BrClN3 B13921255 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
7-Bromo-3-chloropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole derivatives with bromine and chlorine under controlled conditions. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrazine using bromine and chlorine gas in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
7-Bromo-3-chloropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and used in optical applications.
Uniqueness: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C6H3BrClN3 |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
7-bromo-3-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-9-2-5-4(8)1-10-11(5)6/h1-3H |
Clé InChI |
XZPYWHLQCXUYFX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C(C=N2)Cl)C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



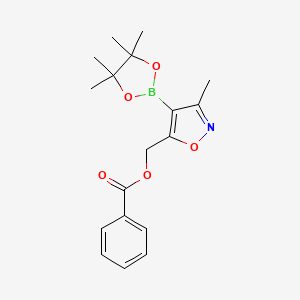

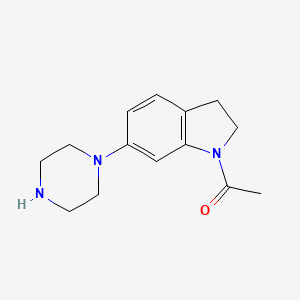
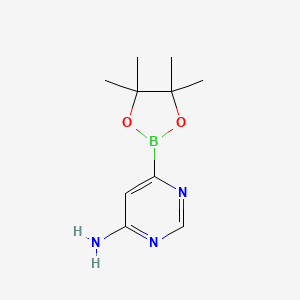
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
